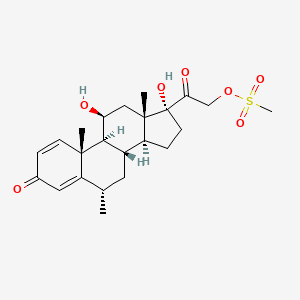
Rhamnocitrin 3-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhamnocitrin 3-glucoside, also known as Rhamnocitrin-3-O-β-D-glucopyranoside, is a natural flavonoid glycoside. It is isolated from various plant species, including Astragalus membranaceus var. mongholicus . This compound is known for its diverse biological activities and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rhamnocitrin 3-glucoside can be synthesized through the glycosylation of rhamnocitrin with glucose. The reaction typically involves the use of a glycosyl donor and an acid catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as Astragalus membranaceus. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Rhamnocitrin 3-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like acetic anhydride or benzoyl chloride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Rhamnocitrin 3-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoid glycosides.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties.
Industry: It is used in the development of natural health products and supplements.
Mécanisme D'action
Rhamnocitrin 3-glucoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and chelates trace metals, reducing oxidative stress.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes.
Anti-cancer Activity: It induces apoptosis and inhibits the proliferation of cancer cells through various signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Kaempferol 3-glucoside
- Quercetin 3-glucoside
- Rhamnetin 3-glucoside
Uniqueness
Rhamnocitrin 3-glucoside is unique due to its specific glycosylation pattern and the presence of a methoxy group, which contributes to its distinct biological activities and therapeutic potential .
Propriétés
Formule moléculaire |
C22H22O11 |
|---|---|
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-30-11-6-12(25)15-13(7-11)31-20(9-2-4-10(24)5-3-9)21(17(15)27)33-22-19(29)18(28)16(26)14(8-23)32-22/h2-7,14,16,18-19,22-26,28-29H,8H2,1H3/t14-,16-,18+,19-,22+/m1/s1 |
Clé InChI |
ULVBHEFDGPIWAT-LFXZADKFSA-N |
SMILES isomérique |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O)O |
SMILES canonique |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


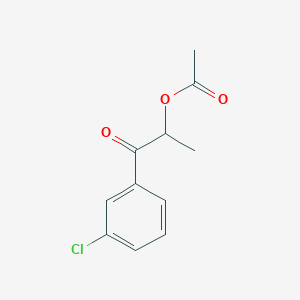
![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid](/img/structure/B15289493.png)
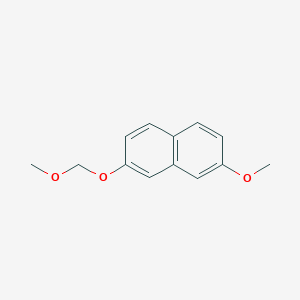
![6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15289511.png)
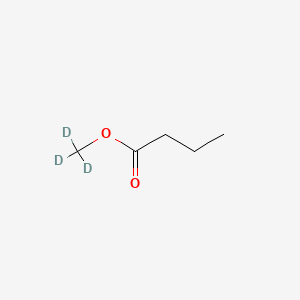
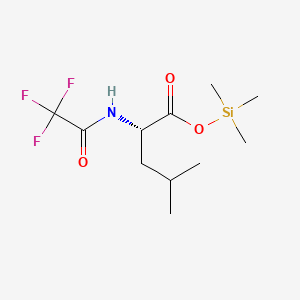
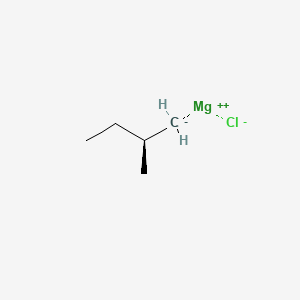
![(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B15289532.png)
![5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)


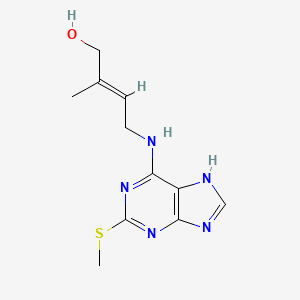
![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)
